1,3-ditióis

1,3-Dithiols are a class of organic compounds containing two thiol (-SH) functional groups in the alpha and gamma positions relative to a central carbon atom. They play an important role in various chemical reactions due to their unique redox properties and reactivity towards metals. The simplest member of this family is 1,3-propanedithiol, which serves as a building block for synthesizing numerous derivatives with diverse applications.

In the field of pharmaceuticals, 1,3-dithiols have been used in the development of anticancer drugs due to their ability to form thioether bonds with metal ions, thereby modulating enzyme activity and inhibiting cell growth. Additionally, they are valuable in the formulation of antioxidant agents owing to their high reactivity towards reactive oxygen species (ROS).

On the industrial front, 1,3-dithiols find applications as corrosion inhibitors, antioxidants, and stabilizers in petrochemicals, lubricants, and plastics. Their thiol groups can react with metal surfaces to form a protective layer, thereby preventing corrosion. Furthermore, their antioxidant properties help delay the degradation of materials under oxidative conditions.

Overall, 1,3-dithiols exhibit versatile functionalities that make them indispensable in both research and industrial settings.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

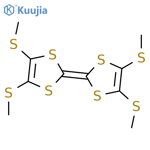

|

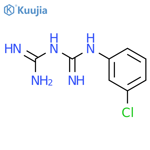

Bis(ethylenedithio)tetrathiafulvalene-d8 | 101751-48-8 | C10H8S8 |

|

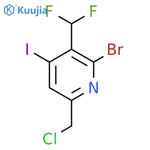

Tetrakis(methylthio)tetrathiafulvalene | 51501-77-0 | C10H12S8 |

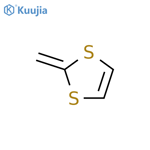

|

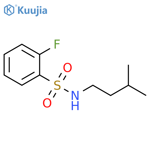

2-Methylidene-2H-1,3-dithiole | 5694-57-5 | C4H4S2 |

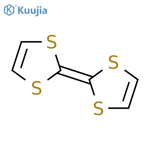

|

Tetrathiafulvalene | 31366-25-3 | C6H4S4 |

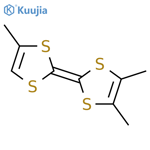

|

1,3-Dithiole,4,5-dimethyl-2-(4-methyl-1,3-dithiol-2-ylidene)- | 49868-52-2 | C9H10S4 |

|

4,4',5,5'-Tetrakis(octadecylthio)-2,2'-bi(1,3-dithiolylidene) | 105782-53-4 | C78H148S8 |

|

Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex | 55492-86-9 | C18H12B2F8S12 |

|

4,4'-dimethyltetrathiafulvalene | 5058-43-5 | C8H8S4 |

|

1,3-Dithiole, 2-(methylthio)- | 45439-65-4 | C4H6S3 |

|

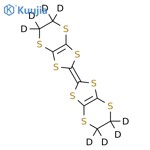

Bis(ethylenedithio)tetrathiafulvalene | 66946-48-3 | C10H8S8 |

Literatura Relacionada

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Fornecedores recomendados

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados